

Spectroscopic Analysis of 4-Chlorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenylboronic acid

Cat. No.: B123002

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for **4-chlorophenylboronic acid**. Detailed experimental protocols and logical workflow visualizations are included to support researchers in the identification, characterization, and quality control of this important chemical intermediate.

Spectral Data Summary

The following tables summarize the key spectral data for **4-chlorophenylboronic acid** (CAS No: 1679-18-1, Molecular Formula: C₆H₆BClO₂, Molecular Weight: 156.37 g/mol).[\[1\]](#)

¹H NMR (Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of **4-chlorophenylboronic acid** is characterized by signals in the aromatic region and a broad signal for the boronic acid protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.16	Broad Singlet	2H	$\text{B}(\text{OH})_2$
~7.79	Doublet	2H	Ar-H (ortho to - $\text{B}(\text{OH})_2$)
~7.39	Doublet	2H	Ar-H (meta to - $\text{B}(\text{OH})_2$)
Solvent: DMSO-d_6			

^{13}C NMR (Nuclear Magnetic Resonance) Data

The ^{13}C NMR spectrum shows four distinct signals corresponding to the four unique carbon environments in the aromatic ring.

Carbon Atom	Chemical Shift (δ) ppm
C-B	Not explicitly found in search results.
C-Cl	Not explicitly found in search results.
C-H (ortho to - $\text{B}(\text{OH})_2$)	Not explicitly found in search results.
C-H (meta to - $\text{B}(\text{OH})_2$)	Not explicitly found in search results.

Note: While ^{13}C NMR spectra for this compound are available from commercial suppliers, specific peak assignments were not found in the public search results.^[2] The carbon attached to the boron (C-B) is expected to be deshielded, while the other carbons will appear in the typical aromatic region (120-140 ppm).

IR (Infrared) Spectroscopy Data

The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.^[3]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H Stretch	B(O-H) ₂
3100 - 3000	C-H Stretch	Aromatic C-H
~1600	C=C Stretch	Aromatic Ring
~1350	B-O Stretch	B-O
1100 - 1000	C-Cl Stretch	Aryl-Cl

MS (Mass Spectrometry) Data

Mass spectrometry data reveals the molecular weight and provides structural information through fragmentation analysis. The presence of chlorine results in a characteristic M+2 isotope peak.

m/z (Mass-to-Charge Ratio)	Ion	Description
156 / 158	[C ₆ H ₆ B ³⁵ ClO ₂] ⁺ / [C ₆ H ₆ B ³⁷ ClO ₂] ⁺	Molecular Ion (M ⁺) peak with ~3:1 ratio
139 / 141	[C ₆ H ₅ B ³⁵ ClO] ⁺ / [C ₆ H ₅ B ³⁷ ClO] ⁺	Loss of OH radical
111 / 113	[C ₆ H ₄ ³⁵ Cl] ⁺ / [C ₆ H ₄ ³⁷ Cl] ⁺	Loss of B(OH) ₂

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **4-chlorophenylboronic acid**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure the DMSO-d₆ is anhydrous, as water can exchange with the boronic acid protons.

- Analysis: Cap the NMR tube and invert several times to ensure a homogenous solution. Place the tube in the NMR spectrometer.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to standard instrument procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta \sim 2.50$ ppm for ^1H).

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **4-chlorophenylboronic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent KBr pellet.
- Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.
- Sample Analysis: Mount the KBr pellet in the sample holder and place it in the instrument's beam path.
- Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry Protocol (LC-MS)

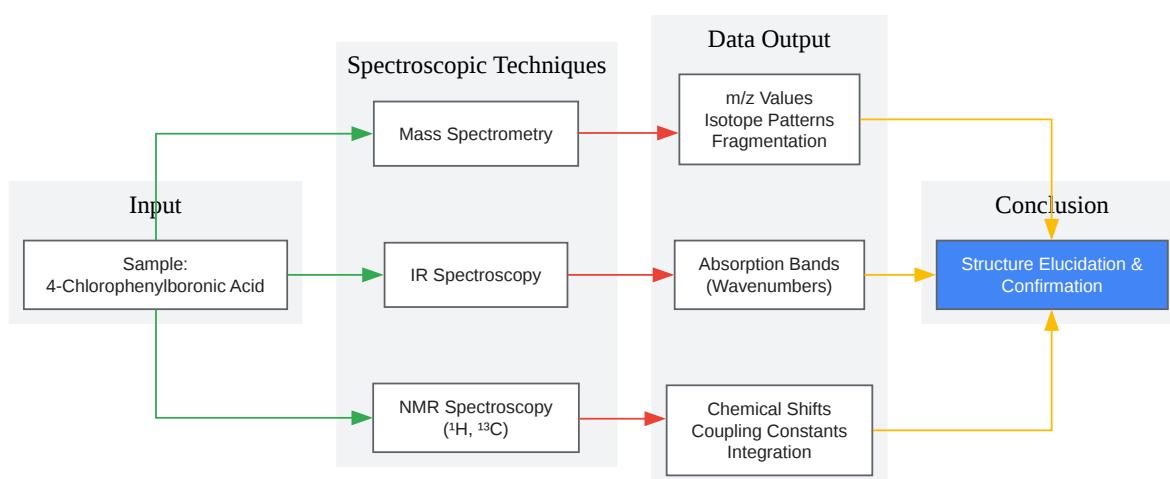
- Sample Preparation: Prepare a stock solution of **4-chlorophenylboronic acid** (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a working concentration (e.g., 1-10 $\mu\text{g/mL}$) using the mobile phase.
- Chromatography: Inject the sample into a Liquid Chromatography (LC) system. Separation can be achieved using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

- Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive or negative mode is a common technique for this type of molecule.
- Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio. Acquire full scan data to identify the molecular ion.
- Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the molecular ion (m/z 156) as the precursor and subjecting it to collision-induced dissociation (CID).

Visualized Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **4-chlorophenylboronic acid**.



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Caption: Logical workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway for **4-chlorophenylboronic acid** following electron impact ionization.

Caption: Proposed MS fragmentation of **4-chlorophenylboronic acid**.

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References

- 1. 4-Chlorophenylboronic acid | 1679-18-1 | FC08281 [biosynth.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 4-Chlorophenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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